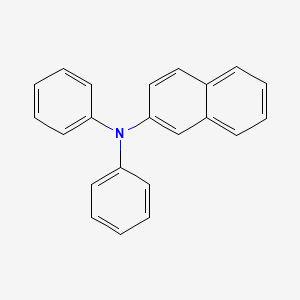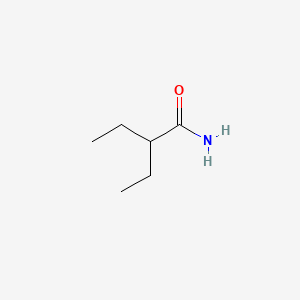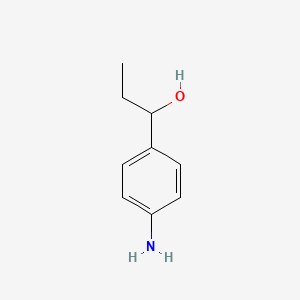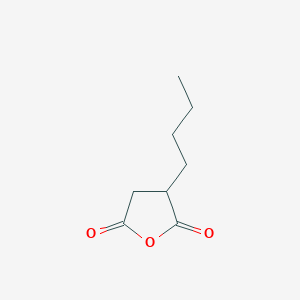
5,5-Di(propan-2-yl)imidazolidine-2,4-dione
説明
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives, including compounds similar to 5,5-Di(propan-2-yl)imidazolidine-2,4-dione, involves novel approaches and methodologies. For instance, Marinov et al. (2014) reported the synthesis of novel compounds through a method that includes the use of NMR and IR spectroscopy along with quantum-chemical calculations at the DFT level (Marinov et al., 2014). These synthetic routes provide a foundation for the creation of this compound and its derivatives, showcasing the chemical flexibility and potential for modification inherent in these compounds.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been extensively studied through techniques such as X-ray diffraction and spectroscopic methods. Prasad et al. (2018) performed structural exploration and spectral analysis, including XRD and DFT/B3LYP/6-31G(d,p) optimized structures, to reveal the favored tautomer isomer structure of similar compounds (Prasad et al., 2018). These analyses are critical for understanding the electronic and geometric configurations that influence the chemical and physical properties of the compound.
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo a variety of chemical reactions, leading to a broad spectrum of derivatives with different properties. Shimizu et al. (1986) explored the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, forming 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which were characterized by their spectroscopic evidence and chemical behavior (Shimizu et al., 1986). These reactions highlight the compound's reactivity and the possibility of generating a wide array of functionalized derivatives.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and thermal stability, are essential for their application in various scientific fields. The synthesis and structural analysis by Prasad et al. (2018) not only confirmed the molecular geometry but also provided insights into the compound's high thermal stability (Prasad et al., 2018). Understanding these physical properties is crucial for handling and application in experimental settings.
Chemical Properties Analysis
The chemical properties of imidazolidine-2,4-diones, including reactivity, potential for functionalization, and interaction with other chemical entities, are pivotal in their utility across various research domains. The work by Shimizu et al. (1986), demonstrating the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, exemplifies the compound's versatility and the range of possible chemical modifications (Shimizu et al., 1986). These properties underscore the importance of imidazolidine-2,4-diones in synthetic chemistry and materials science.
科学的研究の応用
Synthesis and Antibacterial Activities
- 5,5-Diphenylimidazolidine-2,4-dione and its derivatives can be synthesized using a copper-catalyzed click reaction. These compounds have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria (Keivanloo et al., 2020).
DNA Binding Studies
- Imidazolidine derivatives demonstrate significant DNA binding affinity, which is crucial for their potential use in anti-cancer drugs. Their DNA binding propensity has been compared to clinically used anticancer drugs (Shah et al., 2013).
Synthesis and Structure-Activity Relationship
- The synthesis and analysis of imidazolidine-2,4-dione derivatives reveal their potential as anti-arrhythmic agents. These compounds have been evaluated for their electrocardiogram effects and anti-arrhythmic activity in vitro (Pękala et al., 2005).
Microwave-Assisted Synthesis
- Optically pure imidazolidine-2,4-dione derivatives can be synthesized using a one-pot microwave-assisted procedure. This method offers a quick and efficient way to produce these compounds (Brouillette et al., 2007).
Serotonin Receptor Affinity
- Imidazolidine-2,4-dione derivatives show high affinity for serotonin receptors, suggesting their potential use in treating depression and anxiety (Czopek et al., 2010).
HIV-1 Fusion Inhibitors
- Novel derivatives of imidazolidine-2,4-dione have been synthesized and show significant inhibitory activity against HIV-1 replication, indicating their potential as HIV-1 fusion inhibitors (Ibrahim et al., 2020).
Dual Serotonin Receptor and Transporter Affinity
- Certain imidazolidine-2,4-dione derivatives are designed to have dual affinity for the serotonin receptor and transporter, showing potential as antidepressants and anxiolytics (Czopek et al., 2013).
Pharmacological Evaluation and Docking Studies
- Solvent-free synthesized imidazolidine-2,4-dione derivatives have been evaluated pharmacologically and through docking studies, indicating their potential in drug design (Jawhar et al., 2018).
Anticonvulsant Properties
- N-Mannich bases derived from imidazolidine-2,4-dione core have been studied for their anticonvulsant properties, showing effectiveness in various seizure models (Czopek et al., 2019).
Antidepressant Activity
- Some imidazolidine-2,4-dione derivatives have shown potential antidepressant activity, with a different mechanism from traditional antidepressants (Wessels et al., 1980).
作用機序
Target of Action
Similar compounds such as phenytoin derivatives are known to inhibit brain sodium channels , which play a crucial role in the transmission of nerve signals.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly sodium channels, leading to changes in the transmission of nerve signals .
Biochemical Pathways
Based on the known action of similar compounds, it may affect the sodium ion transport pathways, thereby influencing nerve signal transmission .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in nerve signal transmission, potentially having anticonvulsant effects .
特性
IUPAC Name |
5,5-di(propan-2-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKGWCUSJAWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286671 | |
| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52532-01-1 | |
| Record name | NSC47000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




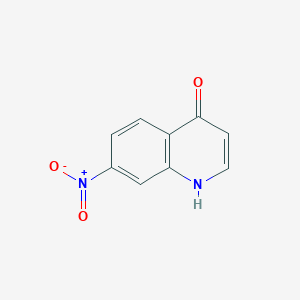
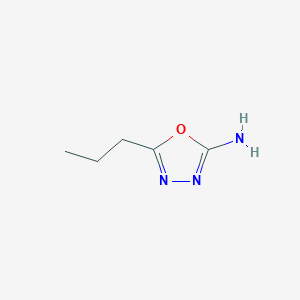


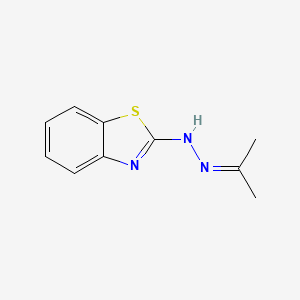
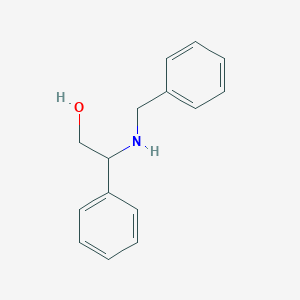
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)


